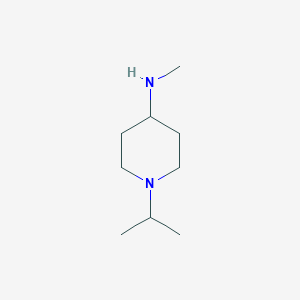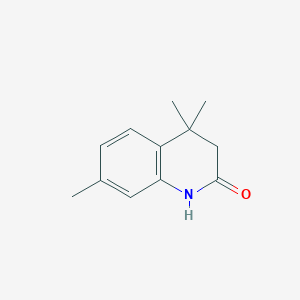![molecular formula C16H19N3O4S2 B2480199 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 941879-28-3](/img/structure/B2480199.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sophisticated molecule that has garnered attention in the scientific community for its unique structural and potential biological properties. While specific research directly on this compound is limited, insights can be drawn from studies on related molecules, focusing on their synthesis, molecular interactions, and pharmacological potential.
Synthesis Analysis
The synthesis of complex heterocycles, such as the mentioned compound, often involves multi-step reactions, including cyclization, functionalization, and coupling reactions. Techniques like the Mannich reaction are pivotal in constructing N,S-containing heterocycles, offering a pathway to synthesize intricate molecular architectures akin to the target compound (Dotsenko et al., 2012).
Molecular Structure Analysis
Molecular structure analysis using techniques such as X-ray crystallography and NMR spectroscopy provides deep insights into the spatial arrangement of atoms within a molecule. Studies on analogous structures highlight the importance of conformational analysis to understand molecular interactions, such as those between antagonists and their target receptors (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of a compound like "N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide" can be inferred from similar molecules. For instance, the reductive ring opening of isoxazolidine moieties and subsequent rearrangements are crucial for generating novel structures with potential bioactive properties (Singh et al., 2017).
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide, due to its complex structure, may be involved in various synthetic and reactivity studies. For instance, compounds with similar structures have been synthesized for their potential biological activities, including the synthesis of N,S-containing heterocycles, where piperidinium derivatives undergo aminomethylation to form tetraazatricyclo derivatives with significant yields (Dotsenko, Krivokolysko, & Litvinov, 2012). This highlights the potential of similar compounds for synthesizing new heterocyclic structures with possible biological applications.
Anti-Cancer Activity
Research on structurally related compounds, such as novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives, has shown significant anti-breast cancer activity. This suggests that compounds with a similar structural basis, including the one , might be explored for their potential anti-cancer properties (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Molecular Interaction Studies
The interaction of analogous compounds with biological receptors, such as the CB1 cannabinoid receptor, has been extensively studied. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide shows potent and selective antagonism, providing insights into molecular interactions and binding affinities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Such studies can inform the development of new pharmaceuticals by understanding the structural requirements for receptor binding and activity.
Antimicrobial and Antibacterial Properties
Research into compounds with similar structural elements, including various N-substituted derivatives of thioacetamide, has demonstrated moderate to significant antimicrobial and antibacterial activities (Khalid et al., 2016). This suggests that this compound could also be investigated for similar biological activities, potentially leading to new antimicrobial agents.
Constrained Analogue Synthesis
The synthesis of constrained analogues of pharmaceutical compounds provides a method to explore the relationship between molecular structure and biological activity. Studies on related compounds, such as 6-Piperidino-3-azabicyclo analogues, have shown different affinities to opiate receptors, indicating the potential for the development of new analgesic or receptor-specific drugs (Vilsmaier et al., 1996).
Propriétés
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(17-16-12-5-1-6-13(12)18-23-16)11-4-2-8-19(10-11)25(21,22)14-7-3-9-24-14/h3,7,9,11H,1-2,4-6,8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPCFJFJOEGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C4CCCC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)



![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)


